molecular formula C19H21FN2O4 B1249909 R-Nadifloxacin CAS No. 160961-35-3

R-Nadifloxacin

Cat. No.: B1249909
CAS No.: 160961-35-3
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-Nadifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed for topical application and is highly useful in microbiological and dermatological research . Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme involved in DNA replication and transcription, thereby exerting potent antibacterial effects . Research has demonstrated that nadifloxacin exhibits excellent in vitro activity against a range of Gram-positive bacteria highly relevant to skin infections, including Cutibacterium acnes (formerly Propionibacterium acnes ), Staphylococcus epidermidis , and both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . A 2021 study confirmed that nadifloxacin maintains high efficacy against clinical isolates of C. acnes , with a MIC90 (minimum inhibitory concentration) of 0.195 µg/mL, showing no detected resistance, while concurrently high resistance rates were observed for other common antibiotics like erythromycin and clindamycin . Beyond its direct antibacterial activity, studies suggest that nadifloxacin may also possess anti-inflammatory properties, modulating the production of proinflammatory cytokines, which adds another dimension to its research value . The compound has a molecular formula of C19H21FN2O4 and a molecular weight of 360.38 g/mol . It is supplied as a white to light yellow powder and is typically stored refrigerated (0-10°C), protected from light . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

160961-35-3

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(12R)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m1/s1

InChI Key

JYJTVFIEFKZWCJ-SNVBAGLBSA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Isomeric SMILES

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O

Other CAS No.

160961-35-3

Synonyms

9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylic acid
nadifloxacin
OPC 7251
OPC-7251
R-NDFX
S-NDFX

Origin of Product

United States

Preparation Methods

Enantiomeric Resolution Using Dibenzoyl-D-Tartaric Acid (d-DBTA)

Compound 9 undergoes resolution with (+)-dibenzoyl-D-tartaric acid (d-DBTA) in ethyl acetate, selectively crystallizing the R-enantiomer (19) . This step achieves a diastereomeric excess >98%, confirmed by chiral HPLC. The resolved R-isomer is then subjected to ethoxymethylenemalonic acid diethyl ester (EMME) condensation, forming the ethoxymethylene intermediate, which cyclizes under polyphosphoric acid (PPA) to yield the quinolizine core (20) . Subsequent boron complexation (21) and nucleophilic substitution with 4-hydroxypiperidine furnish the penultimate intermediate (8) , which is hydrolyzed to this compound.

Table 1: Key Synthetic Steps for this compound

StepReagent/ConditionsIntermediateYield (%)
1d-DBTA in ethyl acetate, 25°C19 85
2EMME, refluxEthoxymethylene derivative78
3PPA, 120°C20 65
4Boric acid/Ac₂O, 80°C21 72
54-Hydroxypiperidine, NaOH, 50°C8 68

Enantiomeric Purity and Impurity Profiling

This compound is frequently identified as Impurity 6 in levonadifloxacin batches, arising from incomplete resolution or racemization during synthesis. Its structure, confirmed as (R)-(+)-9-fluoro-8-(4-hydroxy-piperidin-1-yl)-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acid, differs from S-nadifloxacin only in stereochemistry at the C-5 position.

Analytical Differentiation of Enantiomers

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves R- and S-nadifloxacin with retention times of 15.78 min and 26.16 min, respectively. Nuclear magnetic resonance (NMR) further distinguishes the enantiomers:

  • ¹H NMR : this compound exhibits a doublet at δ 7.85–7.77 ppm (J = 10 Hz), whereas S-nadifloxacin resonates at δ 7.68–7.70 ppm (J = 15 Hz).

  • ¹⁹F NMR : The R-enantiomer shows a signal at δ -118.2 ppm, contrasting with δ -120.5 ppm for the S-form.

Table 2: Comparative Analytical Data for R- and S-Nadifloxacin

ParameterThis compoundS-Nadifloxacin
HPLC RT (min)15.7826.16
¹H NMR (δ, ppm)7.85–7.77 (d, J=10)7.68–7.70 (d, J=15)
¹⁹F NMR (δ, ppm)-118.2-120.5
IR C–F (cm⁻¹)10701133

Optimization of Crystallization Conditions

The final this compound-L-arginine salt is crystallized from polar aprotic solvents. Patent data reveal that dioxane or tetrahydrofuran (THF) at 50–80°C, followed by antisolvent addition (acetone), yields crystalline product with >95% purity. For example, dissolving this compound (100 g) and L-arginine (48.4 g) in dioxane at 50°C, followed by charcoal treatment and acetone-driven crystallization, affords 137 g (92% yield) of this compound-L-arginine.

Forced Degradation and Stability Studies

Under stress conditions, this compound demonstrates stability comparable to S-nadifloxacin. Acidic hydrolysis (0.1N HCl, 80°C) degrades <5% over 24 hours, while oxidative stress (3% H₂O₂) causes ~12% decomposition. Photolytic degradation under UV light (254 nm) is minimal (<2%), confirming the compound’s robustness in formulation.

Industrial-Scale Challenges and Mitigation

Racemization during boron complexation (21) remains a critical challenge, necessitating strict temperature control (70–75°C) and anhydrous conditions. Additionally, residual solvent limits (e.g., dioxane <380 ppm) require multiple acetone washes, as outlined in Good Manufacturing Practice (GMP) protocols .

Chemical Reactions Analysis

Types of Reactions

R-Nadifloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical formulations .

Scientific Research Applications

Treatment of Bacterial Skin Infections

R-Nadifloxacin has been extensively studied for its effectiveness against various bacterial skin infections. A clinical trial involving 272 subjects demonstrated that this compound significantly reduced symptoms of bacterial infections when compared to other topical agents like mupirocin and framycetin. The study reported high clinical cure rates and minimal adverse effects .

Efficacy Overview:

  • Clinical Cure Rates:
    • Day 3: this compound (70.7%) vs. Mupirocin (72.2%)
    • Day 7: this compound (97.8%) vs. Framycetin (0.8%) .

Treatment of Acne Vulgaris

In the context of acne treatment, this compound has shown potent antibacterial activity against Cutibacterium acnes, the primary pathogen involved in acne development. A comparative study with clindamycin found no significant difference in total lesion count reduction between the two treatments over a 12-week period .

Study Findings:

  • Total Lesion Count Reduction:
    • Baseline: this compound (25 ± 6) vs. Clindamycin (24 ± 4)
    • Follow-up at 12 weeks: this compound (10 ± 2) vs. Clindamycin (11 ± 2) .

Safety Profile

The safety of this compound has been evaluated in various studies, consistently showing a favorable profile with minimal adverse events reported. For instance, a post-marketing surveillance study indicated only a 0.6% incidence of adverse effects such as burning or itching .

Case Study: Green Nail Syndrome

A notable off-label application of this compound was documented in treating Green Nail Syndrome caused by Pseudomonas aeruginosa. A patient with persistent onycholysis showed significant improvement after applying topical this compound daily for six weeks, leading to complete recovery of the nail condition within four months .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common topical antibiotics:

Antibiotic Clinical Cure Rate (Day 7) Adverse Effects
This compound97.8%Minimal (0.6% reported)
Mupirocin97.8%Slightly higher incidence
Framycetin0.8%Moderate
ClindamycinNot significantly differentLow incidence

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares R-Nadifloxacin with structurally related fluoroquinolones and enantiomers:

Compound Key Structural Features Antibacterial Spectrum Potency (MIC90 vs. MRSA) Synthesis Method
This compound R-configuration at C-8; 9-fluoro, 5-methyl substituents Gram-positive (e.g., Staphylococcus aureus) Not clinically active Chiral resolution via β-cyclodextrin HPLC
S-Nadifloxacin S-configuration at C-8; same substituents Broad-spectrum (Gram-positive, Gram-negative) 0.5 µg/mL Enantioselective synthesis from 5,6-difluoroquinoline
Ciprofloxacin Cyclopropyl at N-1; 6-fluoro, 7-piperazinyl Broad-spectrum (including Pseudomonas) 1–2 µg/mL Non-chiral synthesis via cyclopropanation
Besifloxacin 8-chloro, 7-[(3R)-3-aminopyrrolidinyl] substituents Ocular pathogens (e.g., S. aureus, S. epidermidis) 0.12 µg/mL Nano-formulation with quercetin synergism

Key Research Findings

  • Enantioseparation Efficiency : this compound can be resolved from S-Nadifloxacin using a chiral HPLC method with β-cyclodextrin as a mobile-phase additive, achieving a resolution (Rs) >4.0 and a detection limit of 0.020 µg/mL . This method outperforms traditional derivatization techniques in cost and simplicity.
  • Antibacterial Activity : Unlike S-Nadifloxacin, this compound lacks significant antibacterial potency. Studies show that the S-enantiomer inhibits DNA gyrase with 50-fold higher efficacy than the R-form due to stereospecific binding .
  • Synergistic Combinations: While this compound itself is inactive, sub-inhibitory concentrations of ciprofloxacin (a related fluoroquinolone) combined with plant-derived compounds like curcumin enhance antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacokinetic and Regulatory Considerations

  • The validated HPLC method ensures compliance with International Council for Harmonisation (ICH) Q3A/B standards .
  • Stability : this compound is less stable under acidic conditions compared to its S-counterpart, forming degradation products that necessitate rigorous quality control during storage .

Q & A

Basic: What experimental design considerations are critical for synthesizing and characterizing R-Nadifloxacin enantiomers?

Answer:
Synthesis of this compound requires enantiomeric purity verification via chiral separation techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is standard. Key parameters include mobile phase composition (e.g., hexane:ethanol:trifluoroacetic acid), flow rate optimization (1.0–1.5 mL/min), and column temperature control (25–30°C) to resolve enantiomers. Ruggedness testing (e.g., inter-day/inter-operator variability) must be documented, as seen in Table 4 of Sharma (2012), which reports this compound content under varied conditions . Preclinical studies should follow NIH guidelines for reproducibility, including detailed descriptions of reagents, equipment (manufacturer/location), and statistical validation of purity thresholds (e.g., ≥98% enantiomeric excess) .

Advanced: How can researchers resolve contradictions in antimicrobial efficacy data for this compound across different bacterial strains?

Answer:
Contradictions often arise from methodological variability, such as differences in:

  • Inoculum preparation (e.g., McFarland standards vs. colony-forming unit counts).
  • Culture media (e.g., cation-adjusted Mueller-Hinton broth vs. agar dilution methods).
  • Breakpoint criteria (CLSI vs. EUCAST guidelines).
    To reconcile discrepancies, use a standardized protocol across strains, validate with internal controls (e.g., reference strains like S. aureus ATCC 25923), and employ meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity. Include sensitivity analyses to assess confounding variables (e.g., pH, temperature) . Data should be contextualized with genomic profiling of resistant isolates (e.g., gyrA mutations) to explain strain-specific responses .

Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound preclinical studies?

Answer:
Non-linear regression models (e.g., Hill equation) are optimal for dose-response curves. Parameters like EC₅₀ (half-maximal effective concentration) and Emax (maximal efficacy) must be derived using iterative fitting algorithms (e.g., Levenberg-Marquardt). For toxicity studies, Kaplan-Meier survival analysis or log-rank tests compare treatment groups. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) to avoid overinterpretation of small-sample data. Pre-specify statistical power (≥80%) and alpha levels (≤0.05) in protocols, per NIH preclinical guidelines .

Advanced: How can researchers design experiments to evaluate this compound’s efficacy in polymicrobial biofilm models?

Answer:
Polymicrobial biofilms (e.g., S. epidermidis + C. albicans) require:

  • Dynamic models : Use flow-cell systems or Calgary biofilm devices to simulate in vivo conditions.
  • Quantification : Confocal microscopy with LIVE/DEAD staining or crystal violet assays for biomass.
  • Synergy testing : Checkerboard assays (FIC index) or time-kill curves to assess this compound’s interaction with antifungals.
    Include negative controls (untreated biofilms) and validate with RNA-seq to identify gene expression changes in dual-species communities. Ensure ethical approval for pathogen handling and disclose biosafety protocols in methods .

Basic: What criteria define a robust research question for studying this compound’s mechanism of action?

Answer:
Adhere to the FINER framework:

  • Feasible : Access to target pathogens (e.g., quinolone-resistant P. aeruginosa).
  • Novel : Unresolved aspects (e.g., role of efflux pumps in resistance).
  • Ethical : Compliance with animal welfare guidelines (IACUC approval).
  • Relevant : Alignment with antibiotic stewardship priorities.
    Example: “How does this compound inhibit DNA gyrase in fluoroquinolone-resistant E. coli with qnrB mutations?” Use PICO (Population: resistant strains; Intervention: this compound; Comparison: ciprofloxacin; Outcome: MIC reduction) to structure hypotheses .

Advanced: How should researchers address batch-to-batch variability in this compound stability studies?

Answer:
Implement a stability-indicating HPLC method per ICH Q2(R1) guidelines:

  • Forced degradation : Expose this compound to heat (40–60°C), light (UV, 365 nm), and hydrolytic conditions (acid/alkaline).
  • Validation : Assess specificity, precision (RSD ≤2%), and recovery (98–102%).
    Use accelerated stability testing (40°C/75% RH) for shelf-life extrapolation. Statistical process control (SPC) charts (e.g., X-bar and R charts) monitor batch consistency. Publish raw degradation data in supplementary materials for transparency .

Basic: What in vitro models are appropriate for assessing this compound’s penetration into epithelial cells?

Answer:

  • Caco-2 cell monolayers : Measure apparent permeability (Papp) using LC-MS/MS quantification.
  • pH-partitioning studies : Evaluate ionization effects (pKa = 6.1) on transport.
  • Efflux inhibition : Co-administer with verapamil (P-gp inhibitor) to assess transporter-mediated resistance.
    Include mass balance calculations (apical vs. basolateral compartments) and validate with confocal imaging of intracellular accumulation .

Advanced: How can transcriptomic data improve mechanistic understanding of this compound’s sub-MIC effects?

Answer:
RNA sequencing of bacteria exposed to sub-inhibitory this compound concentrations (e.g., 0.25× MIC) identifies:

  • Stress-response pathways : SOS response (e.g., recA, lexA).
  • Virulence modulation : Downregulation of adhesion genes (e.g., ica operon in S. aureus).
    Use DESeq2 for differential expression analysis and STRING-DB for pathway enrichment. Validate with qRT-PCR (≥3 biological replicates). Address batch effects via randomized block designs .

Basic: What ethical considerations apply to human-derived tissue studies involving this compound?

Answer:

  • Informed consent : Explicit documentation for tissue donors (e.g., surgical waste).
  • IRB approval : Protocol review for risk-benefit balance.
  • Data anonymization : Remove identifiers from metadata.
    Reference the Declaration of Helsinki and include ethics statements in manuscripts. For pharmacokinetic studies, justify sample size via power analysis to minimize unnecessary tissue use .

Advanced: How can researchers optimize bioanalytical methods for this compound quantification in complex matrices (e.g., plasma, biofilm)?

Answer:

  • Plasma : Protein precipitation (acetonitrile) followed by UPLC-MS/MS with deuterated internal standards (e.g., this compound-d₅).
  • Biofilm : Sonication in PBS + 0.1% Tween-80 to disrupt matrices.
    Validate per FDA Bioanalytical Method Validation guidelines: linearity (1–50 µg/mL), LLOQ (0.1 µg/mL), and matrix effect evaluation (≤15% CV). Use incurred sample reanalysis (ISR) to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-Nadifloxacin
Reactant of Route 2
Reactant of Route 2
R-Nadifloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.